L-Homoarginine

Description

Properties

IUPAC Name |

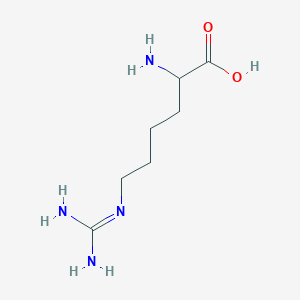

2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861841 | |

| Record name | N~6~-(Diaminomethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-86-5, 1483-01-8 | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Pathway

The modern synthesis of this compound hydrochloride, as detailed in patents CN102675156A and CN102675156B, employs L-lysine as the starting material. The process involves four stages:

-

Formation of Dilysine Copper Complex :

L-Lysine reacts with copper chloride dihydrate (CuCl₂·2H₂O) in a 1:0.55–0.65 weight ratio at 20–30°C for 1.5–2.5 hours, forming a water-soluble complex that protects the α-amino group. This step replaces traditional insoluble copper bases like CuO or Cu₂(OH)₂CO₃, enhancing reaction homogeneity and yield. -

ω-Guanidination :

O-Methylisourea sulfate (1.5 equivalents) and aqueous ammonia (pH 10.0–10.65) facilitate guanidination of the ω-amino group at 20–30°C over 24 hours. Ammonia avoids sodium ion contamination and simplifies pH adjustment compared to NaOH/Na₂CO₃. -

Decoppering and Purification :

The copper complex is treated with (NH₄)₂S (0.8–0.9 weight ratio to CuCl₂·2H₂O) and zeolite (0.06–0.07 ratio) to precipitate CuS. Subsequent HCl acidification (pH 1.95–2.05), activated carbon decolorization, and methanol/water recrystallization yield 98% pure this compound hydrochloride. -

Crystallization :

Ethanol-induced crystallization at pH 5.8–6.0 (adjusted with triethylamine) produces the final crystalline product.

Comparative Analysis of Traditional vs. Modern Methods

This table highlights the transition from labor-intensive protocols to streamlined processes emphasizing solvent economics and reduced metallurgical waste.

Critical Factors Influencing Reaction Efficiency

pH Optimization

The guanidination step requires precise pH control (10.0–10.65) to deprotonate L-lysine’s ω-amino group without hydrolyzing O-methylisourea. Ammonia’s volatility allows easier post-reaction removal compared to non-volatile bases like NaOH, minimizing ionic interference.

Solvent Selection

Methanol-water systems enable selective crystallization of this compound hydrochloride, exploiting its solubility differential with byproducts. Ethanol and tetrahydrofuran (THF) mixtures (1:1 v/v) further enhance crystal purity.

Temperature Modulation

Maintaining 20–30°C during guanidination prevents exothermic side reactions, while decoppering at 80–90°C ensures complete CuS precipitation.

Industrial-Scale Production Considerations

The patented method’s scalability stems from:

-

Homogeneous Reaction Conditions : CuCl₂·2H₂O’s water solubility eliminates heterogeneous mixing issues.

-

Reduced Energy Input : Ambient temperature steps lower energy costs versus traditional reflux-based syntheses.

-

Waste Minimization : Ammonia and (NH₄)₂S are recoverable, aligning with green chemistry principles.

A pilot-scale trial reported a 12 kg batch yield with 97.5% purity, validating commercial viability .

Chemical Reactions Analysis

L-Homoarginine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to L-Homoarginine

This compound is a non-protein cationic amino acid that has gained attention for its multifaceted roles in human health and nutrition. Originally identified in the seeds of Lathyrus sativus, it was largely overlooked due to its association with toxicity in certain contexts. However, recent studies have illuminated its significance as a normal metabolite in humans, linking it to various physiological functions and health outcomes, particularly in cardiovascular and metabolic contexts.

Cardiovascular Health

This compound has been associated with cardiovascular health, serving as a potential biomarker for cardiovascular diseases. Research indicates that higher levels of this compound correlate with a reduced risk of cardiovascular mortality. For instance, a study involving 669 South African participants found that survivors had significantly higher plasma levels of this compound compared to those who did not survive over a ten-year follow-up period (1.25 µM vs. 0.89 µM) . The hazard ratios for cardiovascular and all-cause mortality were 0.61 and 0.59 per standard deviation increment in this compound levels, respectively .

Liver Function

Recent findings suggest that this compound may also play a role in liver function. A study analyzing the relationship between this compound and liver biomarkers revealed positive associations with several liver enzymes, including alanine transaminase and aspartate aminotransferase . While supplementation did not significantly alter these biomarkers, the compound's potential as a marker for liver dysfunction warrants further investigation .

Bone Health

Emerging research indicates that this compound may accelerate bone turnover and formation. Studies have shown its involvement in bone metabolism, suggesting potential applications in treating conditions related to bone health . This is particularly relevant considering the increasing interest in amino acids as therapeutic agents for osteoporosis and other metabolic bone diseases.

Neuroprotection

This compound has been implicated in brain metabolism and neuroprotection. Its role as a precursor for nitric oxide synthesis suggests potential benefits in neurological health, particularly concerning endothelial function and blood flow regulation within the brain . Further studies are needed to elucidate the specific mechanisms by which this compound may exert neuroprotective effects.

Animal Nutrition

In veterinary science, this compound is being explored for its applications in animal nutrition. It has been shown to influence metabolic pathways related to feed consumption and nutrient digestibility, indicating its potential as an additive in animal feed formulations . This could enhance growth performance and overall health in livestock.

Case Study: Cardiovascular Mortality Risk

A longitudinal study assessed the impact of plasma this compound levels on cardiovascular mortality among black South African adults. The study concluded that higher levels of this amino acid were protective against mortality risks associated with cardiovascular diseases, emphasizing its potential as a therapeutic target .

Case Study: Liver Biomarkers

In a population-based study involving over 7,600 individuals, researchers examined the relationship between this compound supplementation and liver function markers. Although no significant changes were observed post-supplementation, the associations found between baseline this compound levels and liver enzyme activities suggest its relevance in monitoring liver health .

Research Findings: Bone Metabolism

Research conducted by Pilz et al. (2012) demonstrated that this compound could enhance bone formation rates by promoting osteoblast activity . This finding opens avenues for further exploration into its use as a supplement for improving bone density and reducing fracture risk.

Mechanism of Action

L-Homoarginine exerts its effects primarily through its interaction with nitric oxide synthase, where it serves as a substrate for the production of nitric oxide . It also inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine, thereby increasing the availability of nitric oxide . This mechanism is crucial for its role in regulating endothelial functions and cardiovascular health .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

L-Arginine (L-Arg)

Structural and Functional Overlaps:

Transport Kinetics :

Both L-Arg and L-hArg are substrates of CAT1, CAT2A, and CAT2B. However, L-hArg exhibits lower affinity (higher KM) for these transporters:Transporter Substrate KM (µM) Vmax (nmol·mg⁻¹·min⁻¹) CAT1 L-hArg 175 ± 7 12 ± 0.1 CAT1 L-Arg ~100* ~15* CAT2B L-hArg 523 ± 35 11 ± 0.2 - Enzymatic Interactions: L-Arg is the primary substrate for NO synthases (NOS) and arginases, while L-hArg acts as a low-affinity competitor (IC50 for NOS inhibition: ~10–100× higher than L-Arg) .

- Clinical Implications: High L-Arg enhances NO production, improving endothelial function. Conversely, low L-hArg correlates with cardiovascular risk independent of L-Arg levels .

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA)

Differential Transport and Metabolism:

Renal Handling :

- Transport Competition: ADMA inhibits CAT1-mediated L-hArg uptake (IC50 = 379 µM) but requires higher concentrations than L-Arg (IC50 = 259 µM) .

Clinical Associations :

Compound Plasma Concentration Cardiovascular Risk L-hArg Low (<2 µM) High risk ADMA High (>0.6 µM) High risk SDMA High (>0.5 µM) High risk

Lysine and Other Guanidino Compounds

- Metabolic Interplay: L-hArg shares transporters (CATs) with lysine but is metabolized independently via AGXT2, producing guanidinoacetate (GOCA) . In hyperargininemia, both L-Arg and L-hArg accumulate, causing neurological deficits, highlighting their distinct roles in brain metabolism .

Key Mechanistic Differences

Transport Specificity

Despite structural similarities, L-hArg and L-Arg exhibit divergent handling by CATs due to differences in side-chain length and charge distribution. For example:

Enzymatic and Signaling Pathways

- L-hArg’s inhibition of alkaline phosphatase (uncompetitive mechanism) and Na+/K+-ATPase distinguishes it from L-Arg, which primarily fuels NO and polyamine synthesis .

- AGXT2-mediated L-hArg catabolism produces GOCA, a creatine precursor, linking it to energy metabolism—a pathway absent in L-Arg/ADMA/SDMA processing .

Clinical and Therapeutic Implications

Q & A

Q. What analytical methods are recommended for quantifying L-homoarginine in biological samples?

High-performance liquid chromatography (HPLC) with pre-column derivatization using agents like o-phthalaldehyde and N-acetyl-L-cysteine is a validated method for this compound detection. This approach enhances sensitivity and specificity, particularly in plasma or tissue samples, by enabling fluorescence detection . Researchers should optimize derivatization time (typically 1–5 minutes) and pH conditions to minimize interference from structurally similar amino acids like L-arginine.

Q. What in vitro models are suitable for studying this compound transport mechanisms?

Polarized MDCK (Madin-Darby Canine Kidney) cell monolayers transfected with transporters such as OATP4C1 and P-glycoprotein (P-gp) are widely used. These models allow quantification of vectorial (basal-to-apical) transport kinetics. For example, time- and concentration-dependent transport assays (e.g., 1–100 µM this compound over 1–6 hours) can reveal transporter-specific contributions to renal or hepatic clearance .

Q. What physiological roles of this compound are supported by clinical correlations?

Epidemiological studies associate low plasma this compound levels with increased cardiovascular risk and mortality. Mechanistically, this compound may compete with asymmetric dimethylarginine (ADMA), a nitric oxide synthase (NOS) inhibitor, thereby enhancing NO bioavailability. Researchers should validate these correlations using multivariate regression models adjusted for confounders like renal function or dietary intake .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) models address variability in this compound metabolism?

Nonlinear mixed-effects modeling (e.g., NONMEM) can account for covariates such as age, renal impairment, or genetic polymorphisms in transporters like CAT1. For instance, a two-compartment model with saturable transport kinetics may explain observed inter-individual variability in this compound clearance, particularly in cohorts with cardiovascular disease .

Q. What experimental strategies resolve contradictions in this compound’s role as a protective vs. risk-associated biomarker?

Contradictory findings may arise from context-dependent interactions (e.g., renal dysfunction vs. acute inflammation). Researchers should employ stratified subgroup analyses and in vitro mechanistic studies (e.g., NOS activity assays under varying this compound/ADMA ratios) to identify boundary conditions for its protective effects. Systematic reviews with meta-regression can also clarify dose-response relationships .

Q. How do drug-transporter interactions affect this compound pharmacokinetics?

High-throughput screening of 113 drugs revealed that compounds like rifampicin inhibit CAT1-mediated this compound uptake (IC50 ~20–200 µM). To assess clinical relevance, use in vitro competition assays (e.g., 1 µM this compound co-incubated with test drugs) followed by in vivo PK studies in transporter-knockout models .

Q. What molecular mechanisms underlie this compound’s inhibition of enzymes like alkaline phosphatase?

this compound acts as a competitive inhibitor of liver-type alkaline phosphatase (Ki ~48 mM). Structural studies suggest its extended side chain sterically hinders substrate binding. Researchers can validate this via kinetic assays (e.g., varying p-nitrophenyl phosphate concentrations with/without this compound) and molecular docking simulations .

Q. How can vectorial transport assays differentiate renal vs. hepatic contributions to this compound clearance?

Dual-transfected MDCK cells (e.g., OATP4C1 + P-gp) quantify basal-to-apical transport ratios. For example, at 100 µM this compound, OATP4C1 mediates basolateral uptake, while P-gp drives apical efflux. Compare transport rates in kidney- vs. liver-specific transporter knockout models to dissect organ-specific pathways .

Q. What protocols optimize derivatization efficiency for this compound in complex matrices?

Pre-column derivatization with o-phthalaldehyde requires strict pH control (pH 9.0–10.5) and reaction termination via acidification (e.g., 0.1% trifluoroacetic acid). Validate recovery rates using spike-and-recovery experiments in plasma or urine, adjusting for matrix effects like protein binding .

Methodological Notes

- Data Contradictions : Use sensitivity analyses to distinguish technical artifacts (e.g., assay cross-reactivity) from biological heterogeneity .

- Experimental Design : For transport studies, include controls with vector-only transfected cells (e.g., MDCK-VC) to baseline nonspecific diffusion .

- Statistical Rigor : Apply multiplicity corrections (e.g., Bonferroni) when testing multiple drug concentrations or transporter isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.